1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d]oxazole and piperidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation. Common reagents used in these reactions include chlorinating agents, amines, and isocyanates. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways or diseases.
Industry: Its unique properties make it suitable for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)piperidine: Shares the benzo[d]oxazole and piperidine rings but lacks the urea and chlorophenyl groups.
3-(2-Chlorophenyl)urea: Contains the chlorophenyl and urea groups but lacks the benzo[d]oxazole and piperidine rings.
Uniqueness
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCBBOXIMQTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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